molecular formula C14H20 B101177 1,2-Bis(3-cyclohexenyl)ethylene CAS No. 17527-28-5

1,2-Bis(3-cyclohexenyl)ethylene

Cat. No.: B101177
CAS No.: 17527-28-5
M. Wt: 188.31 g/mol
InChI Key: JLAKTYIHPZLLKX-VAWYXSNFSA-N
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Description

1,2-Bis(3-cyclohexenyl)ethylene is an organic compound with the molecular formula C14H20. It is characterized by the presence of two cyclohexenyl groups attached to an ethylene bridge.

Preparation Methods

The synthesis of 1,2-Bis(3-cyclohexenyl)ethylene typically involves the reaction of cyclohexene with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1,2-Bis(3-cyclohexenyl)ethylene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while reduction with hydrogen gas produces cyclohexane derivatives.

Scientific Research Applications

1,2-Bis(3-cyclohexenyl)ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(3-cyclohexenyl)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylene bridge and cyclohexenyl groups allow for specific binding interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

1,2-Bis(3-cyclohexenyl)ethylene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of cyclohexenyl groups and ethylene bridge, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKTYIHPZLLKX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=CC2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=C/C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17527-28-5
Record name Cyclohexene, 4,4'-(1,2-ethenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(vinylene-1,2-diyl)biscyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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